Differential Skp2–Skp1 Complex Disruption: Partial vs. Complete Abrogation
In the primary discovery study, CAS 637747-57-0 (denoted compound #22, SZL-P1-35) was directly compared with the lead compound SZL-P1-41 (compound #25, CAS 222716-34-9) in an in-vitro Skp2–Skp1 binding assay. At 20 µM, SZL-P1-41 completely prevented Skp2–Skp1 complex formation, while CAS 637747-57-0 reduced complex formation to a lesser extent (partial inhibition) [1]. The 2-amino-substituted analog BDBM93786 (CAS not applicable) showed substantially weaker activity, with an IC50 of >64,000 nM against heat shock protein Hsp-16.2 and 6,820 nM against protein skinhead-1 in C. elegans counterscreens, highlighting the importance of the specific substitution pattern for target engagement [2].
| Evidence Dimension | Skp2–Skp1 complex formation inhibition at 20 µM |
|---|---|
| Target Compound Data | Partial reduction (less than complete inhibition) |
| Comparator Or Baseline | SZL-P1-41 (CAS 222716-34-9): complete prevention of Skp2–Skp1 binding at 20 µM; BDBM93786 (2-amino analog): IC50 >64,000 nM and 6,820 nM in C. elegans target counterscreens |
| Quantified Difference | CAS 637747-57-0 shows distinctly weaker Skp2–Skp1 disruption than SZL-P1-41, but markedly stronger than the 2-amino analog (>10-fold difference in apparent potency) |
| Conditions | In-vitro Skp2–Skp1 pull-down/binding assay; counterscreen assays in C. elegans heat shock protein and skinhead-1 models |
Why This Matters
This partial vs. complete inhibition profile makes CAS 637747-57-0 suitable for experiments requiring graded Skp2 pathway modulation rather than full pharmacological knockout, an important consideration for phenotypic screening and toxicity studies.
- [1] Chan, C.-H. et al. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression. Cell 154, 556–568 (2013). View Source
- [2] BindingDB Entry for BDBM93786 (2-Amino-3-benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one). BindingDB (2025). View Source
